molecular formula C9H12N2 B576228 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine CAS No. 185510-15-0

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine

Cat. No.: B576228
CAS No.: 185510-15-0
M. Wt: 148.209
InChI Key: FCICAJXRVMPKJZ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines elements of both pyridine and azepine rings, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes multiple steps and allows for the preparation of gram quantities of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Efficient and scalable synthesis methods are crucial for producing this compound in quantities sufficient for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine depends on its specific application. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor and inhibits its activity, which can modulate immune responses and inflammation . The molecular targets and pathways involved include the CCR2 receptor and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is unique due to its specific combination of pyridine and azepine rings, which provides a distinct scaffold for drug development. Its ability to act as a CCR2 antagonist with high selectivity and potency further distinguishes it from other similar compounds .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8-3-5-11-7-9(8)6-10-4-1/h3,5,7,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICAJXRVMPKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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